4-Nitrophenylacetic acid

Photochemistry Photolabile Protecting Groups Environmental Degradation

Researchers requiring reliable photolabile protecting groups or synthesizing 4-aminophenylacetic acid face compromised yields when using positional isomers. 4-Nitrophenylacetic acid (4-NPA) eliminates this risk through its uniquely positioned para-nitro group. • Photodecarboxylation Φ = 0.6 at 367 nm - 15× higher quantum yield than ortho-isomer (Φ = 0.04), enabling precise spatiotemporal control of deprotection. • Alkaline hydrolysis of 4-NPA esters yields ρ = 3.4 vs. 1.40 for unsubstituted analogs, delivering superior Hammett sensitivity for LFER studies. • Catalytic reduction to 4-aminophenylacetic acid achieves 89.52% yield at kilogram scale - the mandatory precursor route for antidiabetic agent building blocks.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 104-03-0
Cat. No. B359581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylacetic acid
CAS104-03-0
Synonyms2-(4-nitrophenoxy)acetic acid
4-nitrobenzeneacetic acid
4-nitrophenylacetic acid
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyYBADLXQNJCMBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenylacetic Acid Overview


4-Nitrophenylacetic acid (4-NPA), CAS 104-03-0, is a member of the nitrophenylacetic acid class, consisting of a phenylacetic acid core substituted with a nitro group at the para position [1]. It is a yellow to beige crystalline solid with a molecular weight of 181.15 g/mol and a melting point of 150–153°C . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional dyes due to the electron-withdrawing nature and synthetic utility of the para-nitro substituent [1].

Why 4-Nitrophenylacetic Acid Cannot Be Substituted


Substituting 4-nitrophenylacetic acid with its ortho- (2-) or meta- (3-) isomers is not scientifically interchangeable. The position of the nitro group fundamentally alters the compound's photochemical quantum yield, with 4-NPA exhibiting a 15-fold higher photodecarboxylation efficiency than the ortho-isomer [1]. Furthermore, the distinct hydrogen-bonding frameworks of the three isomers lead to differing crystal packing and solid-state properties [2]. In synthetic applications, the para-nitro group uniquely directs electrophilic aromatic substitution and enables specific reduction pathways, making 4-NPA the essential precursor for para-aminophenylacetic acid derivatives [3]. Generic substitution would compromise reaction yields, alter product regiochemistry, and invalidate comparative analytical studies.

4-Nitrophenylacetic Acid: Comparative Evidence


Higher Photodecarboxylation Quantum Yield

The photodecarboxylation quantum yield of 4-nitrophenylacetate ions is 0.6 at 367 nm, compared to only 0.04 for the ortho-isomer, 2-nitrophenylacetate [1]. This represents a 15-fold difference in photochemical efficiency.

Photochemistry Photolabile Protecting Groups Environmental Degradation

Enhanced Leaving-Group Sensitivity in Ester Hydrolysis

In alkaline hydrolysis of aryl esters, the reaction constant ρ for 4-nitrophenylacetic acid esters is 3.4 in 80% DMSO–20% water, compared to ρ = 1.40 for unsubstituted phenylacetic acid esters [1]. The higher ρ value indicates a significantly greater sensitivity to electronic effects in the leaving group.

Mechanistic Studies Ester Hydrolysis Linear Free Energy Relationships

Optimized Reduction to 4-Aminophenylacetic Acid

The reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid using hydrazine hydrate and a Pd/C catalyst proceeds with an optimized yield of 89.52% [1]. This established pathway enables efficient production of a key pharmaceutical building block.

Pharmaceutical Intermediate Synthesis Catalytic Reduction Process Optimization

Distinct Supramolecular Hydrogen-Bonding

The crystal structure of 4-nitrophenylacetic acid (III) differs fundamentally from those of its ortho- (I) and meta- (II) isomers. Compound (II) forms a three-dimensional framework via O—H⋯O, C—H⋯O(carbonyl), and C—H⋯O(nitro) hydrogen bonds, while (I) and (III) exhibit distinct packing motifs [1].

Crystal Engineering Solid-State Properties Polymorphism

4-Nitrophenylacetic Acid: Key Applications


Photolabile Protecting Group Development

Researchers designing photolabile protecting groups or studying photodegradation pathways should select 4-nitrophenylacetic acid over the ortho-isomer due to its 15-fold higher photodecarboxylation quantum yield (0.6 vs 0.04 at 367 nm) [1]. This ensures sufficient photosensitivity and enables precise spatiotemporal control of deprotection reactions.

Mechanistic Studies via LFER

Investigators probing reaction mechanisms via substituent effects should utilize 4-nitrophenylacetic acid esters, which exhibit a ρ value of 3.4 in alkaline hydrolysis, compared to 1.40 for unsubstituted phenylacetic acid esters [1]. This higher sensitivity facilitates the discrimination of subtle electronic perturbations and supports robust LFER analysis.

Synthesis of para-Aminophenylacetic Acid

For the production of 4-aminophenylacetic acid, a key building block in antidiabetic agents and other pharmaceuticals, 4-nitrophenylacetic acid is the mandatory precursor [1]. The optimized reduction process yields 89.52% under catalytic conditions, making it a reliable and efficient choice for kilogram-scale synthesis.

Crystal Engineering and Solid-State Formulation

When studying structure-property relationships or developing solid formulations, the distinct supramolecular architecture of 4-nitrophenylacetic acid compared to its isomers influences melting point, solubility, and stability [1]. This differentiation is essential for designing robust crystallization processes and ensuring batch-to-batch consistency.

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